N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide, also known as ML324, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound has been shown to have promising results in various preclinical studies, making it a subject of interest for further research.
Applications De Recherche Scientifique
Glutaminase Inhibition
N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide analogs have been explored for their potential as glutaminase inhibitors, a therapeutic approach in cancer treatment. Glutaminase is an enzyme that converts glutamine to glutamate, a critical process in cancer cell metabolism. The study of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a similar chemical scaffold, revealed that certain analogs maintained the potency of BPTES and exhibited improved solubility, offering a promising avenue for the development of more effective cancer therapies. One specific analog demonstrated similar potency to BPTES and effectively attenuated the growth of P493 human lymphoma B cells both in vitro and in a mouse xenograft model, showcasing its potential as a glutaminase inhibitor (Shukla et al., 2012).
Anticonvulsant Activity
N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide derivatives have been investigated for their anticonvulsant properties. The synthesis and pharmacological evaluation of such derivatives, particularly indoline derivatives functionalized with aryloxadiazole amine and benzothiazole acetamide, were performed to assess their efficacy against seizures. The compounds exhibited significant anticonvulsant activity in preclinical models, suggesting a potential role in the treatment of epilepsy and related disorders. The most active compound in this series demonstrated a notable effect against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures, highlighting its potential as an effective anticonvulsant agent (Nath et al., 2021).
Antimicrobial Activity
The antimicrobial activity of N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide derivatives has been explored, with some derivatives showing promising results. For instance, the preparation of 4-aminophenylacetic acid derivatives revealed compounds with notable antimicrobial activity. This research suggests the potential of N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide derivatives in contributing to the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Bedair et al., 2006).
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-14(9-22-11-4-2-1-3-5-11)17-10-6-7-12-13(8-10)16(21)18-15(12)20/h1-8H,9H2,(H,17,19)(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEPWSCMUMVBNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.